REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]#[N:10].[OH-].[Na+].Br[CH:14]([CH3:16])[CH3:15]>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([CH:14]([CH3:16])[CH3:15])[C:9]#[N:10] |f:1.2,4.5|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)CC#N
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
741 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC(C)C
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred rapidly
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature was increased to 90-95°
|
Type
|
TEMPERATURE
|
Details
|
so maintained for 1.0 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the mixture was partitioned between diethyl ether and water
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)C(C#N)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.35 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |